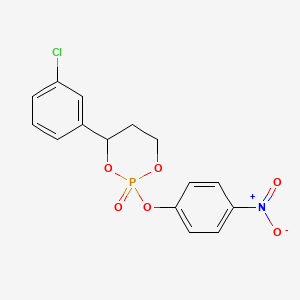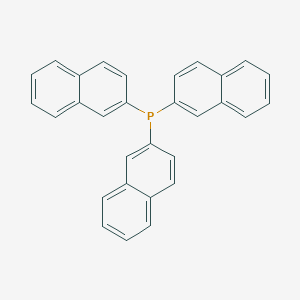
Phosphine, tris-2-naphthalenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphine, tris-2-naphthalenyl-, also known as tris(2-naphthyl)phosphine, is a tertiary phosphine compound with the molecular formula C30H21P. It is characterized by the presence of three 2-naphthyl groups attached to a central phosphorus atom. This compound is of interest due to its unique structural and electronic properties, making it valuable in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphine, tris-2-naphthalenyl-, can be synthesized through the reaction of phosphine gas with 2-bromonaphthalene in the presence of a strong base such as sodium tert-butoxide in dimethyl sulfoxide (DMSO). This method allows for the formation of the desired phosphine compound with a moderate yield .
Industrial Production Methods
Industrial production of phosphine, tris-2-naphthalenyl-, typically involves the use of Grignard reagents. The reaction between 2-naphthylmagnesium bromide and phosphorus trichloride in an inert atmosphere yields the desired product. This method is preferred for large-scale production due to its efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphine, tris-2-naphthalenyl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.
Substitution: Reactions typically occur in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphine derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Phosphine, tris-2-naphthalenyl-, has several scientific research applications:
Wirkmechanismus
The mechanism of action of phosphine, tris-2-naphthalenyl-, involves its ability to act as a ligand, coordinating with metal centers through the lone pair of electrons on the phosphorus atom. This coordination can alter the electronic properties of the metal, facilitating various catalytic processes. The compound can also undergo redox reactions, where it acts as a reducing agent, transferring electrons to other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tri(1-naphthyl)phosphine: Similar in structure but with 1-naphthyl groups instead of 2-naphthyl groups.
Triphenylphosphine: Contains phenyl groups instead of naphthyl groups.
Tris(2-methoxyphenyl)phosphine: Contains methoxy-substituted phenyl groups.
Uniqueness
Phosphine, tris-2-naphthalenyl-, is unique due to the presence of the 2-naphthyl groups, which provide steric hindrance and electronic effects that can influence its reactivity and the stability of its metal complexes. This makes it particularly valuable in applications requiring specific electronic properties and steric environments .
Eigenschaften
CAS-Nummer |
69056-61-7 |
|---|---|
Molekularformel |
C30H21P |
Molekulargewicht |
412.5 g/mol |
IUPAC-Name |
trinaphthalen-2-ylphosphane |
InChI |
InChI=1S/C30H21P/c1-4-10-25-19-28(16-13-22(25)7-1)31(29-17-14-23-8-2-5-11-26(23)20-29)30-18-15-24-9-3-6-12-27(24)21-30/h1-21H |
InChI-Schlüssel |
VUZQGRDDIUBFBC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)P(C3=CC4=CC=CC=C4C=C3)C5=CC6=CC=CC=C6C=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid, 4,10-bis[2,3-dihydroxy-1-(hydroxymethyl)propyl]-](/img/structure/B14081625.png)
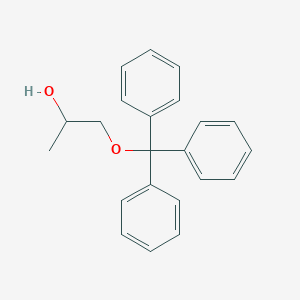

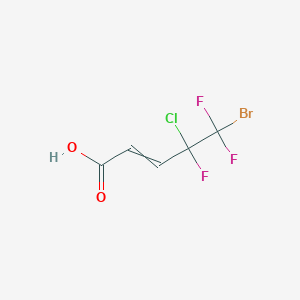

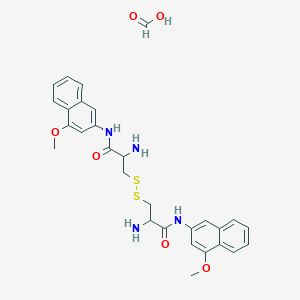
![2-[2-[[20-[[3-(Dicyanomethylidene)-5-methyl-1-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-6-methyl-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B14081659.png)
![2-[2-(Diethylamino)-2-oxoethoxy]benzoic acid](/img/structure/B14081662.png)

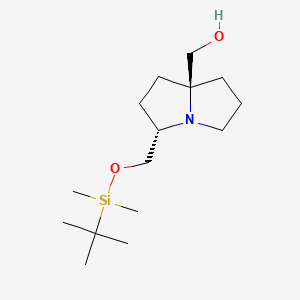
![2,2'-(4-Bromopyridine-2,6-diyl)bis(1H-benzo[d]imidazole)](/img/structure/B14081684.png)
![1-{2-[(2-chlorophenyl)amino]ethyl}-3,7,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14081690.png)
![2-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-(3-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081698.png)
